molecular formula C15H14N2O5S2 B12014490 3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B12014490
M. Wt: 366.4 g/mol
InChI Key: YZISTWWINKHFKO-YRNVUSSQSA-N
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Description

This compound is a fascinating member of the thiazolidinone family. Its full chemical name might be a mouthful, but let’s break it down. The core structure consists of a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen atoms) with an appended propanoic acid group. The compound’s systematic name is quite a tongue-twister, so let’s refer to it as “Compound X” for simplicity.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the thiazolidinone ring yields amines.

    Substitution: The propanoic acid group can undergo substitution reactions. Common reagents include , , and . Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its diverse biological activities.

    Chemistry: Used in synthetic methodologies.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • Compound X interacts with specific molecular targets, modulating cellular pathways.
  • Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14N2O5S2

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(5E)-5-[[4-(2-amino-2-oxoethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H14N2O5S2/c16-12(18)8-22-10-3-1-9(2-4-10)7-11-14(21)17(15(23)24-11)6-5-13(19)20/h1-4,7H,5-6,8H2,(H2,16,18)(H,19,20)/b11-7+

InChI Key

YZISTWWINKHFKO-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC(=O)N

Origin of Product

United States

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